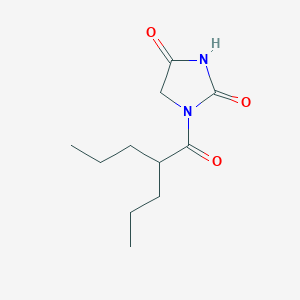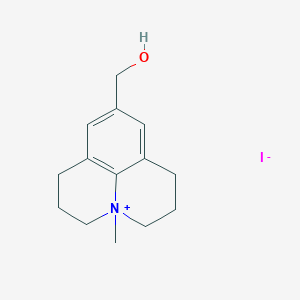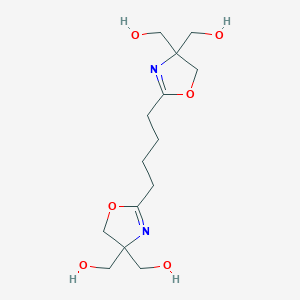
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol, also known as BDO, is a compound that has been extensively studied for its potential applications in various fields. BDO is a symmetrical molecule with two oxazoline rings and two hydroxyl groups, which makes it an ideal building block for various polymer materials.
Wirkmechanismus
The mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can form hydrogen bonds with water molecules, which makes it an effective plasticizer for hydrophilic polymers. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can also form hydrogen bonds with other polar molecules, which can improve the intermolecular interactions and mechanical properties of polymers.
Biochemische Und Physiologische Effekte
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been shown to have low toxicity and is generally considered safe for use in various applications. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been used as a component in various biomedical materials, such as tissue engineering scaffolds and drug delivery systems. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based materials have been shown to be biocompatible and promote cell growth and tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol in lab experiments include its high purity, low toxicity, and ease of synthesis. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be easily incorporated into various polymer materials, which makes it a versatile building block for polymer synthesis. However, the limitations of using 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol include its relatively high cost compared to other building blocks and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. One direction is to develop new synthesis methods for 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol that are more efficient and cost-effective. Another direction is to explore the potential applications of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers in various fields, such as energy storage, water purification, and biomedical engineering. Additionally, further studies are needed to understand the mechanism of action of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol and its interactions with other molecules.
Synthesemethoden
The synthesis of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be achieved through the reaction of 1,4-butanediol with 2-methyl-2-oxazoline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. The purity and yield of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol has been widely used in the synthesis of various polymer materials, such as polyurethanes, polyesters, and polyamides. These polymers exhibit excellent mechanical properties, such as high tensile strength, good flexibility, and high thermal stability. 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol-based polymers have been used in various applications, such as coatings, adhesives, and biomedical materials.
Eigenschaften
CAS-Nummer |
19896-25-4 |
|---|---|
Produktname |
2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol |
Molekularformel |
C14H24N2O6 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
[2-[4-[4,4-bis(hydroxymethyl)-5H-1,3-oxazol-2-yl]butyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H24N2O6/c17-5-13(6-18)9-21-11(15-13)3-1-2-4-12-16-14(7-19,8-20)10-22-12/h17-20H,1-10H2 |
InChI-Schlüssel |
AUVJDYHPEDZHFL-UHFFFAOYSA-N |
SMILES |
C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO |
Kanonische SMILES |
C1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO |
Andere CAS-Nummern |
19896-25-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



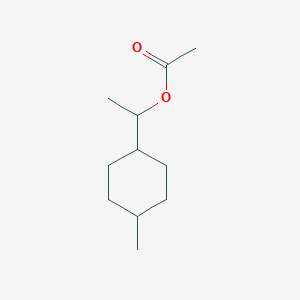
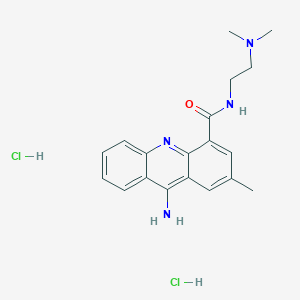

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
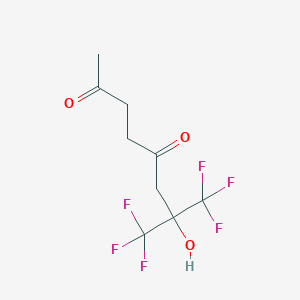
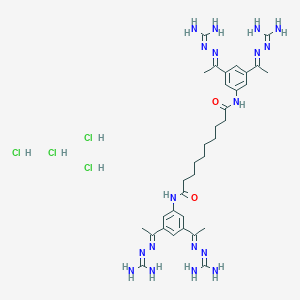
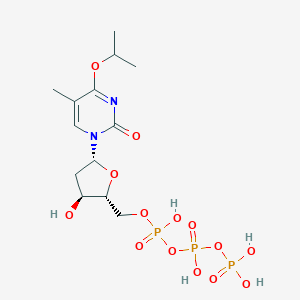
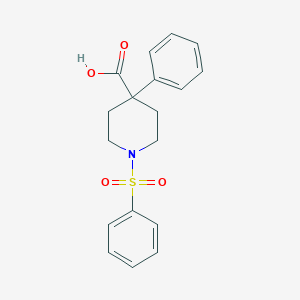
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
